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3-(3-Methylpiperidin-1-yl)propan-

1-amine

Cat. No.: B078171 Get Quote

In the landscape of contemporary drug discovery, molecular docking serves as a pivotal

computational technique to predict the binding orientation and affinity of small molecules to

their protein targets. This guide provides a comparative analysis of a series of piperidine-based

analogs investigated for their binding affinity to the Sigma-1 receptor (S1R), a protein

implicated in a variety of neurological disorders. The performance of these novel compounds is

benchmarked against Haloperidol, a well-established antipsychotic medication known to

interact with S1R.

Binding Affinity Comparison
The binding affinities of the synthesized piperidine analogs and the reference compound,

Haloperidol, for the Sigma-1 receptor (S1R) were determined through radioligand binding

assays. The inhibition constant (Ki), a measure of the concentration of the ligand required to

inhibit 50% of the specific binding of a radioligand, is presented in the table below. Lower Ki

values are indicative of higher binding affinity.
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Compound S1R Ki (nM)[1][2]

Analog 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-

phenylpiperazin-1-yl)ethanone)
3.2

Analog 2 434

Analog 3 8.9

Analog 4 135

Analog 5 268

Haloperidol (Reference) 2.5

The data reveals that Analog 1 exhibits a high affinity for the S1R, with a Ki value of 3.2 nM,

which is comparable to that of the reference compound Haloperidol (Ki = 2.5 nM)[1][2]. In

contrast, Analogs 2, 4, and 5 demonstrated significantly lower affinities, with Ki values in the

micromolar to high nanomolar range. Analog 3 also showed a potent binding affinity, albeit

slightly less than Analog 1 and Haloperidol.

Experimental Protocols
Radioligand Binding Assays
The affinity of the compounds for the Sigma-1 receptor was evaluated using radioligand binding

assays with guinea pig brain membranes. The membranes were incubated with the radioligand

--INVALID-LINK---pentazocine and varying concentrations of the test compounds. The amount

of bound radioactivity was measured to determine the inhibition of radioligand binding by the

test compounds, from which the Ki values were calculated.

Molecular Docking Simulation
The molecular docking studies were performed to elucidate the binding modes of the piperidine

analogs within the S1R binding site. The protocol involved several key steps:

Receptor Preparation: The three-dimensional crystal structure of the human Sigma-1

receptor was obtained from the Protein Data Bank. The structure was prepared for docking

by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
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Ligand Preparation: The 2D structures of the piperidine analogs and Haloperidol were

sketched and converted to 3D structures. Their geometries were optimized, and appropriate

protonation states at physiological pH were assigned.

Docking Simulation: A rigid docking protocol was initially employed using the Glide tool. The

best-ranked pose from this step was then subjected to a more flexible docking calculation

using the Induced Fit Docking (IFD) tool of the Schrödinger Suite to account for the flexibility

of the protein's side chains in the binding pocket[1].

Pose Analysis: The final docked poses were analyzed to identify key molecular interactions,

such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino

acid residues of the S1R binding site.

Molecular Docking Workflow
The following diagram illustrates the computational workflow employed in the molecular

docking studies of the piperidine analogs against the Sigma-1 receptor.
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Computational workflow for molecular docking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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